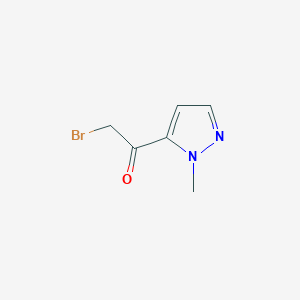

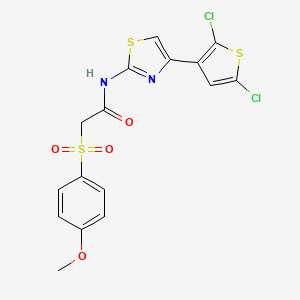

![molecular formula C16H14Cl4N2O4S B2497534 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide CAS No. 343374-19-6](/img/structure/B2497534.png)

2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical compounds with complex structures, such as "2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide," are often studied for their unique properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds can be synthesized through a variety of chemical reactions, and their molecular structure offers insight into their physical and chemical properties.

Synthesis Analysis

The synthesis of complex anilidoquinoline derivatives and other related compounds typically involves multi-step chemical reactions, including palladium-catalyzed amination of aryl halides and aryl triflates as a key step (Wolfe & Buchwald, 2003). These processes are crucial for forming the desired chemical bonds and introducing specific functional groups into the molecule.

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. For example, studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have highlighted the importance of intramolecular hydrogen-bonding and the electronic behavior of these bonds (Romero & Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic substitution, esterification, and amidation. These reactions are fundamental for modifying the chemical structure and introducing new functional groups, which directly influence the compound's chemical properties. Research into palladium-catalyzed amination, for instance, provides insights into how specific functional groups can be introduced to the molecule (Wolfe & Buchwald, 2003).

Wissenschaftliche Forschungsanwendungen

Inhibition of Src Kinase Activity

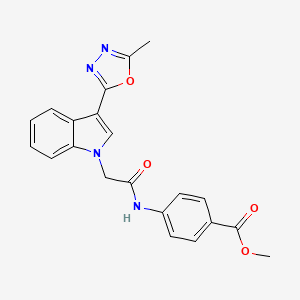

A study by Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. They discovered that the inclusion of a 2,4-dichloro-5-methoxy-substituted aniline, similar in structure to the compound , led to increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

Quantum Chemical Calculations and Spectroscopy

Choudhary et al. (2014) conducted quantum chemical calculations on similar compounds, specifically 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide and 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide. They used density functional theory to obtain molecular structural parameters and thermodynamic properties, along with detailed vibrational assignments using FTIR and FT Raman spectroscopy (Choudhary et al., 2014).

Synthesis of Fused Heterocycles

El-Nabi (2002) utilized 1-aryl-5-methoxypyrrolones, bearing structural resemblance to the compound , for the synthesis of various fused heterocycles. These compounds, including 2,7-diazaspiro[4.4]nona-3,6-diene and oxime derivatives, were obtained through reactions with aziridine and hydroxylamine (El-Nabi, 2002).

In Vitro Neuroprotection and Therapeutic Efficacy

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative, structurally related to the compound , for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications (Ghosh et al., 2008).

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl4N2O4S/c1-26-15-7-14(11(19)6-12(15)20)22(27(2,24)25)8-16(23)21-13-4-3-9(17)5-10(13)18/h3-7H,8H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBUZUSROHMVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl4N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

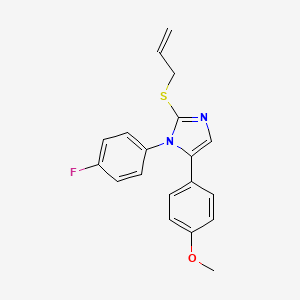

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)